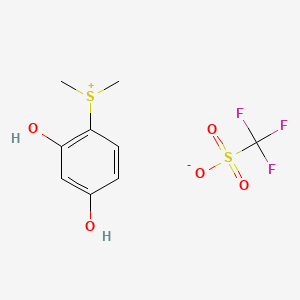

Dimethyl-2,4-dihydroxyphenylsulfonium triflate

Vue d'ensemble

Description

Méthodes De Préparation

Dimethyl-2,4-dihydroxyphenylsulfonium triflate can be synthesized through various synthetic routes. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with dimethyl sulfide in the presence of a strong acid, such as trifluoromethanesulfonic acid . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Dimethyl-2,4-dihydroxyphenylsulfonium triflate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

Dimethyl-2,4-dihydroxyphenylsulfonium triflate is primarily used as a reagent in organic synthesis. It facilitates various transformations, including the formation of carbon-sulfur bonds and nucleophilic substitutions. Its sulfonium ion can act as an electrophile in these reactions, enabling the synthesis of complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Acts as an electrophile in substitution reactions | Sulfides, Thioethers |

| Oxidation | Can be oxidized to form sulfoxides or sulfones | Sulfoxides |

| Reduction | Reduced to form thiols or other sulfur compounds | Thiols |

Proteomics Research

This compound is utilized in proteomics to study protein interactions and modifications. Its ability to generate sulfonium ions makes it valuable for labeling proteins, enhancing the understanding of protein dynamics and functions.

Case Study: Protein Labeling

In a study focusing on protein interactions, researchers employed this compound to label specific amino acids in proteins. This labeling facilitated the identification of interaction partners through mass spectrometry, demonstrating its effectiveness in proteomic analyses .

Photoinitiators in Polymer Chemistry

The compound serves as a photoinitiator in photoresist formulations for microelectronics. It generates acids upon exposure to light, which catalyze polymerization processes essential for developing microelectronic components.

Table 2: Applications in Photoresist Formulations

| Application Area | Description | Benefits |

|---|---|---|

| Microelectronics | Used in photoresists for circuit board fabrication | Improved resolution |

| Environmental Impact | Water-soluble nature reduces harmful emissions | Eco-friendly processing |

Material Science

In material science, this compound is explored for its potential to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Case Study: Polymer Enhancement

Research has shown that integrating this compound into polymer systems results in materials with superior mechanical properties and enhanced resistance to solvents .

Mécanisme D'action

The mechanism of action of dimethyl-2,4-dihydroxyphenylsulfonium triflate involves its ability to act as a sulfonium ion source. The sulfonium ion can participate in various chemical reactions, such as nucleophilic substitution, where it acts as an electrophile . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Dimethyl-2,4-dihydroxyphenylsulfonium triflate can be compared with other similar compounds, such as:

Dimethylsulfonium methylide: Another organosulfonium salt used in organic synthesis.

Trimethylsulfonium iodide: A sulfonium salt with similar reactivity but different applications.

Dimethylsulfoxide: A related compound with different chemical properties and uses.

What sets this compound apart is its unique combination of reactivity and stability, making it a valuable reagent in various chemical transformations .

Activité Biologique

Dimethyl-2,4-dihydroxyphenylsulfonium triflate (CAS 180787-54-6) is a compound that has garnered attention primarily for its role as a photoacid generator (PAG) in various applications, particularly in microelectronics and lithography. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by its molecular formula and a molecular weight of approximately 290.26 g/mol. Its structure includes a sulfonium ion, which contributes to its reactivity and solubility in water, making it suitable for various applications in biological systems.

As a PAG, this compound undergoes photolysis upon exposure to ultraviolet (UV) light, generating protons that can catalyze chemical reactions. This property is crucial in processes such as:

- Photoresist Development : It enhances the sensitivity and resolution of photoresists used in semiconductor manufacturing by facilitating the formation of acid upon UV exposure .

- Biological Interactions : The generated protons can influence biological pathways by affecting pH-sensitive processes.

Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For example, its potential role as an inhibitor of steroid sulfatase enzymes has been noted, which could have implications for hormone metabolism. However, detailed mechanistic studies are still required to elucidate these interactions fully.

Applications in Drug Delivery and Therapeutics

The compound's ability to enhance the solubility and stability of other drugs makes it a candidate for use in drug delivery systems. Its properties allow it to act as a carrier for therapeutic agents, potentially improving their bioavailability and efficacy.

Case Studies

- Microelectronics : In a study involving chitosan-based photoresists, the addition of this compound improved the resolution and sensitivity of the resist when exposed to deep ultraviolet (DUV) light. The contrast curves indicated a significant enhancement in performance metrics such as dose-to-clear values .

- Potential Antiviral Applications : Although not extensively studied, compounds similar to this compound have shown promise in antiviral applications due to their ability to modify cellular environments through proton generation . Further research could explore this avenue more thoroughly.

Data Table: Summary of Biological Activity

Propriétés

IUPAC Name |

(2,4-dihydroxyphenyl)-dimethylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S.CHF3O3S/c1-11(2)8-4-3-6(9)5-7(8)10;2-1(3,4)8(5,6)7/h3-5H,1-2H3,(H-,9,10);(H,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJLWOZFOHQUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C1=C(C=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.